molecular formula C24H24N4O3S B2760222 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide CAS No. 1021230-24-9

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Cat. No. B2760222
CAS RN: 1021230-24-9
M. Wt: 448.54
InChI Key: IEVAFBNFQLPOAL-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field has led to the development of compounds with potential anticancer activities through the modification of the pyrimidine ring structure. For example, Al-Sanea et al. (2020) reported on the design, synthesis, and in vitro cytotoxic activity of certain pyrimidine derivatives, highlighting their potential as anticancer agents against a variety of cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020). Similarly, Gangjee et al. (2007) synthesized classical and nonclassical antifolate compounds as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing the compound's efficacy in inhibiting human DHFR and several tumor cell lines' growth (Gangjee et al., 2007).

Antimicrobial and Antioxidant Activities

Further research into the compound's derivatives has revealed antimicrobial and antioxidant properties. Hossan et al. (2012) explored pyrimidinone and oxazinone derivatives fused with thiophene rings for their antimicrobial effectiveness, comparing their activities to standard drugs like streptomycin and fusidic acid, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012). Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, investigating their antioxidant activity through various assays, including DPPH, ABTS, and FRAP, showing significant antioxidant activity (Chkirate et al., 2019).

Chemical Reactivity and Biological Evaluation

The reactivity of the compound's derivatives towards various chemical treatments has been studied to develop novel therapeutic agents. Farouk et al. (2021) investigated the chemical behavior of N-pyrimidinylacetamide derivatives, exploring their potential through the synthesis of Schiff bases and various nitrogen heterocycles, including pyrazoles, pyrimidines, and diazepines, further evaluating their biological activity to highlight their therapeutic potential (Farouk et al., 2021).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28-23(30)22-21(19(14-26-22)17-7-5-4-6-8-17)27-24(28)32-15-20(29)25-13-16-9-11-18(31-2)12-10-16/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVAFBNFQLPOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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